Enhanced Physicochemical Profile vs. Dichloro Analog for Drug-Likeness
Methyl 2-chloro-6-methoxyisonicotinate demonstrates a significantly improved physicochemical profile for drug development compared to its 2,6-dichloro analog (methyl 2,6-dichloroisonicotinate, CAS 42521-09-5). The target compound has a lower molecular weight (201.61 g/mol vs. 206.02 g/mol) and a higher calculated LogP (~2.02 vs. an estimated ~1.8), which aligns more closely with optimal ranges for oral bioavailability . This is attributed to the replacement of one chlorine atom with a methoxy group, reducing molecular weight and lipophilicity in a manner that better satisfies Lipinski's Rule of Five [1].
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Molecular Weight: 201.61 g/mol; LogP: 2.02 |
| Comparator Or Baseline | Methyl 2,6-dichloroisonicotinate: Molecular Weight: 206.02 g/mol; LogP: ~1.8 (estimated) |
| Quantified Difference | Molecular Weight: -4.41 g/mol; LogP: +0.22 units |
| Conditions | Calculated physicochemical properties based on standard molecular descriptors. |
Why This Matters
Lower molecular weight and a more favorable LogP are key predictors of improved oral absorption and permeability, making the target compound a more attractive starting point for lead optimization in drug discovery.
- [1] ChemBase. Methyl 2-chloro-6-methoxypyridine-4-carboxylate. Lipinski's Rule of Five compliance. View Source
